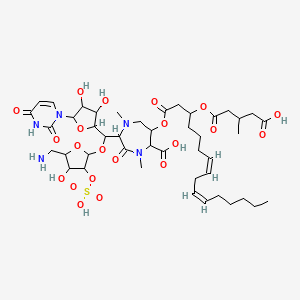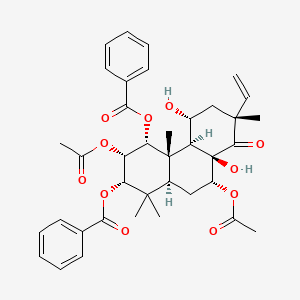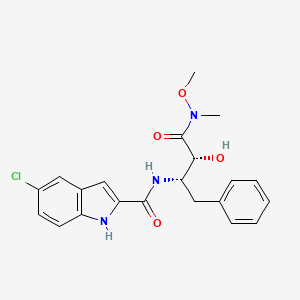
CP-316819
描述
CP 316819 是一种有效的糖原磷酸化酶抑制剂,主要以其降血糖作用而闻名。 它抑制人骨骼肌糖原磷酸化酶和肝糖原磷酸化酶,使其成为研究葡萄糖代谢和糖尿病潜在治疗应用的宝贵化合物 .
科学研究应用
化学
在化学领域,CP 316819 被用作研究糖原代谢的工具。 它抑制糖原磷酸化酶的能力使其成为理解糖原分解和合成的调节的宝贵工具 .
生物学
在生物学研究中,CP 316819 被用于研究细胞能量代谢。 它有助于研究不同葡萄糖条件下糖原积累和利用的影响 .
医学
在医学上,CP 316819 在治疗糖尿病方面具有潜在的治疗应用。 通过抑制糖原磷酸化酶,它可以帮助调节血糖水平并预防高血糖症 .
工业
作用机制
CP 316819 通过抑制糖原磷酸化酶发挥其作用,糖原磷酸化酶是一种负责将糖原分解成葡萄糖的酶。通过与酶的活性位点结合,它阻止了糖原转化为葡萄糖,导致在正常血糖条件下糖原积累。 这种抑制在低葡萄糖条件下特别有效,在这种条件下它允许控制糖原利用 .
生化分析
Biochemical Properties
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is essential for its biological activity . It interacts with enzymes such as kinases and proteases, modulating their activity and influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active sites of these enzymes .
Cellular Effects
The effects of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the proliferation and differentiation of various cell types, including cancer cells, by altering the expression of key regulatory genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination .
Transport and Distribution
Within cells and tissues, 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is critical for its activity and function . This compound is often directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating cellular processes effectively .
准备方法
合成路线和反应条件
CP 316819 的合成涉及多个步骤,从市售原料开始。关键步骤包括吲哚环的形成,然后是官能团修饰,以引入必要的取代基。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
CP 316819 的工业生产可能会遵循类似的合成路线,但规模更大。 这涉及优化反应条件以实现可扩展性,确保一致的质量,并实施纯化技术(如结晶或色谱法)以达到所需的纯度水平 .
化学反应分析
反应类型
CP 316819 会发生各种化学反应,包括:
氧化: 它可以在特定条件下氧化以形成不同的氧化态。
还原: 还原反应可以修饰其官能团,可能改变其生物活性。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定的 pH 值以及使用惰性气氛以防止不希望的副反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生 CP 316819 的不同氧化形式,而取代反应可以产生具有修饰的生物活性的衍生物 .
相似化合物的比较
类似化合物
CP-91149: 另一种具有类似抑制效果的糖原磷酸化酶抑制剂。
BAY U6751: 以其糖原磷酸化酶抑制而闻名,但具有不同的效力和选择性。
替洛尼盐酸盐: 表现出糖原磷酸化酶抑制,但主要用于其抗病毒特性.
CP 316819 的独特性
CP 316819 因其对骨骼肌和肝糖原磷酸化酶的高效力和选择性而脱颖而出。 它在低葡萄糖条件下防止神经元细胞死亡和维持脑电电流的能力增加了其独特性和潜在的治疗应用 .
属性
IUPAC Name |
5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLRDLTRCEUHG-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110382 | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-43-8 | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-316819 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186392-43-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-316819 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide (CP-316819) in the context of diabetes treatment?
A: this compound acts as an inhibitor of glycogen phosphorylase, a key enzyme involved in glucose metabolism. Specifically, it binds to a regulatory site on the less active 'b' form of glycogen phosphorylase, preventing its transformation into the more active 'a' form. [] This inhibition reduces the breakdown of glycogen into glucose, thereby helping to regulate blood sugar levels and potentially serving as a chemotherapy for hyperglycemia in type 2 diabetes. []
Q2: How does the research presented in the papers differentiate between the roles of AMPK and glycogen in regulating mTORC1 signaling and muscle protein synthesis (MPS) after resistance exercise?
A: Knudsen et al. utilized genetically modified mice (AMPK-KD) with impaired AMPK activity to dissect the interplay between AMPK, glycogen, and mTORC1 signaling in response to resistance exercise. [] They demonstrated that while AMPK activity increased post-exercise, it did not necessarily inhibit mTORC1 signaling or MPS in wild-type mice. [] Interestingly, AMPK-KD mice exhibited reduced basal glycogen levels and impaired MPS compared to wild-type mice. [] Furthermore, artificially increasing muscle glycogen levels in both genotypes enhanced mTORC1 signaling and MPS, particularly in the AMPK-KD mice. [] This suggests that glycogen availability, potentially independent of AMPK, plays a crucial role in regulating mTORC1 signaling and MPS following exercise. []
Q3: Beyond its role in diabetes, what other research avenues are suggested for this compound based on its mechanism of action?
A: While this compound's potential as a diabetes therapeutic is highlighted, its specific targeting of glycogen phosphorylase opens avenues for exploring its utility in other areas. For instance, understanding its influence on muscle glycogen content and subsequent impact on mTORC1 signaling and MPS could be relevant for research on muscle growth, athletic performance, and age-related muscle loss. [] Further investigations into its impact on cellular signaling pathways beyond AMPK could reveal novel therapeutic applications in conditions where dysregulated glucose metabolism plays a role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


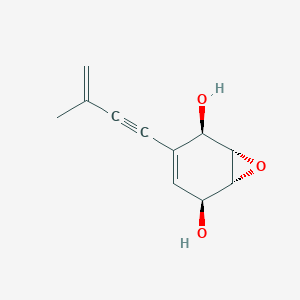
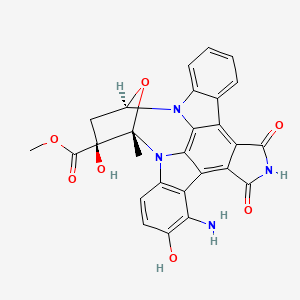
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)
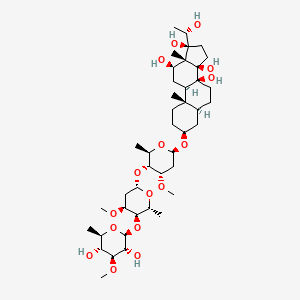
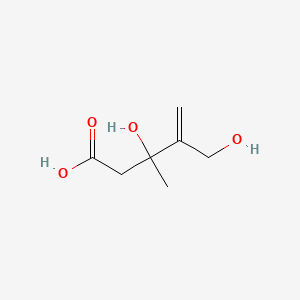
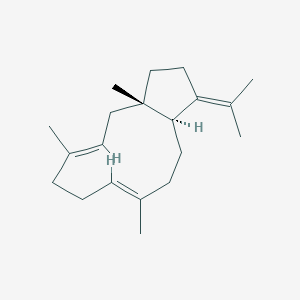
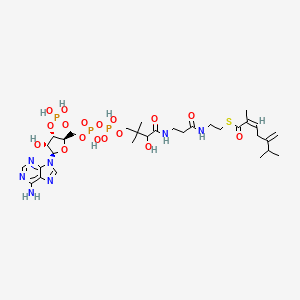


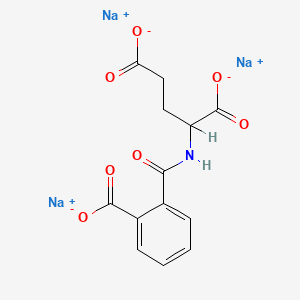
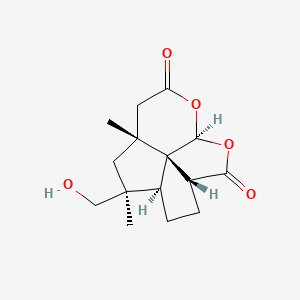
![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1250660.png)
